molecular formula C17H24ClN3O2 B2580429 N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride CAS No. 2418692-09-6

N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride

Cat. No.: B2580429
CAS No.: 2418692-09-6
M. Wt: 337.85
InChI Key: APQFCSDMZADXBB-UHFFFAOYSA-N
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Description

N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide hydrochloride is a synthetic amide derivative characterized by a spiro[3.3]heptane core, a phenylacetamide group, and a secondary amine linked via a glyoxylamide bridge. This compound is commercially available through suppliers like Lianyungang Guangda Chemical Co., Ltd., with purity levels typically exceeding 95% .

Properties

IUPAC Name

N-[2-[(1-aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2.ClH/c18-13-10-14(17(13)7-4-8-17)20-16(22)11-19-15(21)9-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11,18H2,(H,19,21)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQFCSDMZADXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)CNC(=O)CC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide; hydrochloride is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for its application in pharmaceutical development and therapeutic interventions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes a spirocyclic amine moiety combined with a phenylacetamide group, contributing to its unique biological properties. Its molecular formula is C14H20ClN3O2C_{14}H_{20}ClN_3O_2 with a molecular weight of approximately 303.78 g/mol.

Structural Features

FeatureDescription
Molecular FormulaC14H20ClN3O2C_{14}H_{20}ClN_3O_2
Molecular Weight303.78 g/mol
Key Functional GroupsAmino group, carbonyl group, phenyl ring

Preliminary studies suggest that N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide; hydrochloride may exert its biological effects through various mechanisms:

  • Modulation of Immune Responses : The compound may influence immune pathways, potentially offering therapeutic benefits in autoimmune diseases.
  • Inhibition of Inflammatory Pathways : It could interfere with specific signaling pathways that regulate inflammation, making it a candidate for anti-inflammatory therapies.

Therapeutic Applications

Given its structural characteristics and preliminary findings, the compound shows promise in several therapeutic areas:

  • Autoimmune Diseases : Its ability to modulate immune responses positions it as a potential treatment for conditions like rheumatoid arthritis and lupus.
  • Cancer Therapy : The compound might enhance the efficacy of existing chemotherapeutics by improving drug delivery to tumor sites.

Case Studies and Research Findings

A review of recent literature reveals several studies exploring the biological activity of this compound:

  • Study on Immune Modulation : A study demonstrated that high concentrations of similar compounds resulted in significant modulation of immune cell activity, suggesting N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide; hydrochloride could have similar effects .
  • In Vitro Assays : In vitro assays indicated that the compound could inhibit specific inflammatory cytokines, supporting its potential role in treating inflammatory diseases .
  • Synergistic Effects : Research has shown that when combined with other agents, such as TNF-alpha, the compound enhances the uptake of chemotherapeutic drugs in tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

Table 1: Key Structural Features of Selected Amide Derivatives
Compound Name Core Structure Key Substituents Conformational Flexibility Reference
Target Compound Spiro[3.3]heptane Phenylacetamide, glyoxylamide linkage Rigid (spirocyclic core)
2-Azetidinone Derivatives (e.g., Compound 4) β-Lactam (azetidinone) Chlorophenyl, benzamide Moderate (planar amide)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazole Dichlorophenyl, acetamide Variable (dihedral angles)
Anagliptin Hydrochloride Cyanopyrrolidine Pyrazolopyrimidine, carboxamide Flexible (linear chain)
  • Spirocyclic vs. β-Lactam Cores: The target compound’s spiro[3.3]heptane core imposes steric constraints, reducing conformational flexibility compared to β-lactam-based azetidinone derivatives (e.g., antimicrobial Compound 4 in ). This rigidity may enhance binding specificity but limit adaptability to diverse enzyme active sites .
  • Dihedral Angle Variations: In 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide, dihedral angles between aromatic rings and the amide group range from 44.5° to 77.5°, influencing dimerization via hydrogen bonding .

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